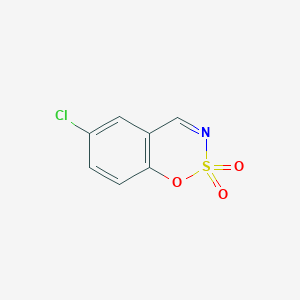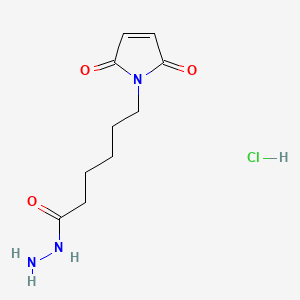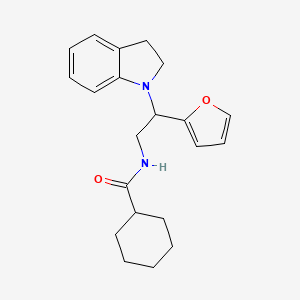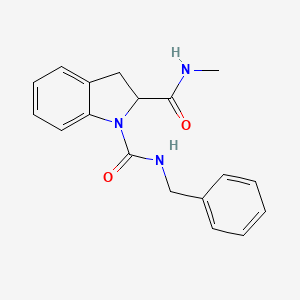
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl and benzyl precursors. The methoxy groups could potentially be introduced using a methylation reaction, possibly with a reagent like methyl iodide or dimethyl sulfate. The urea group could be formed through a reaction with an isocyanate .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The methoxy groups, for example, could potentially be involved in ether cleavage reactions. The urea group could participate in reactions involving the breaking or formation of amide bonds .
Wissenschaftliche Forschungsanwendungen
Directed Lithiation and Electrophile Reaction
Directed lithiation of similar urea derivatives has been explored for creating substituted products with potential applications in synthetic chemistry. For instance, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergoes directed lithiation, followed by reactions with various electrophiles, producing high yields of substituted products. This process suggests potential pathways for functionalizing compounds related to 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea for diverse synthetic applications (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Deuterium-Labeled Compounds
The synthesis of deuterium-labeled compounds for use as internal standards in LC–MS analysis has been documented. A similar compound, AR-A014418, was synthesized with deuterium labeling, showing the feasibility of creating isotopically labeled versions of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea for pharmacokinetic studies (Liang et al., 2020).
Antitumor Activities
Compounds structurally related to 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea have been synthesized and evaluated for their antitumor activities. For example, 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea showed potential antitumor activity, suggesting possible research directions in exploring the anticancer properties of related compounds (Hu et al., 2018).
Enzyme Inhibition Studies
Research on similar urea derivatives has revealed their potential as enzyme inhibitors. For instance, substituted phenyl urea and thiourea silatranes were synthesized and evaluated for their anion recognition properties, indicating the potential of urea derivatives in developing enzyme inhibition-based therapies (Singh et al., 2016).
Glycogen Synthase Kinase 3β Inhibition
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a derivative sharing functional groups with the compound of interest, has been identified as a selective inhibitor of glycogen synthase kinase 3β (GSK-3β), highlighting the therapeutic potential of such compounds in treating diseases associated with GSK-3β activity (Vasdev et al., 2005).
Eigenschaften
IUPAC Name |
1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-23-16-9-7-14(8-10-16)12-20-19(22)21-13-18(25-3)15-5-4-6-17(11-15)24-2/h4-11,18H,12-13H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPFERYMARVYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2629022.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2629024.png)



![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate](/img/structure/B2629028.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2629029.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2629031.png)
![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629032.png)

![Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2629040.png)
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B2629043.png)